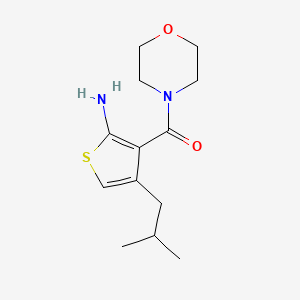
4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine
Übersicht
Beschreibung
4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine, also known as MPMT, is a synthetic compound that belongs to the thiophene class of molecules. It has been the subject of scientific research due to its potential as a therapeutic agent for various diseases. In
Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives in Pharmacology
Morpholine derivatives are significant in the development of a wide range of pharmacologically active compounds. Morpholine, a six-membered aromatic organic heterocycle, is present in various compounds developed for diverse pharmacological activities. Research highlights the broad spectrum of pharmacological profiles of morpholine derivatives, indicating their potential in designing novel drugs with varied therapeutic effects. The structural flexibility of morpholine allows for the synthesis of compounds with potent pharmacophoric activities, hinting at the applicability of morpholine-containing compounds in addressing multiple health disorders (Asif & Imran, 2019).
Thiophene Analogues and Carcinogenicity
The study of thiophene analogues, specifically focusing on their potential carcinogenicity, offers insight into the toxicological aspects of thiophene-containing compounds. Aromatic amines, including thiophene derivatives, are an important class of human carcinogens, with mechanisms involving bioactivation to form electrophilic intermediates that react with cellular macromolecules. This research area is crucial for understanding the environmental and health implications of exposure to such compounds and designing safer chemical entities (Wang et al., 2019).
Eigenschaften
IUPAC Name |
[2-amino-4-(2-methylpropyl)thiophen-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9(2)7-10-8-18-12(14)11(10)13(16)15-3-5-17-6-4-15/h8-9H,3-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMGNPMBLKVUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CSC(=C1C(=O)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




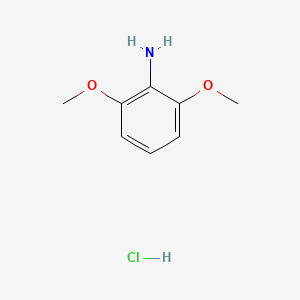
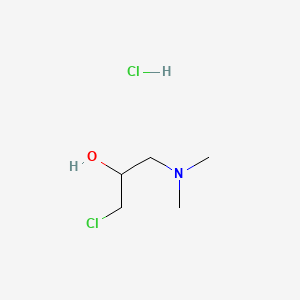
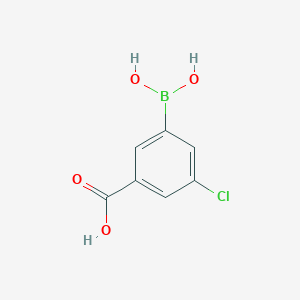

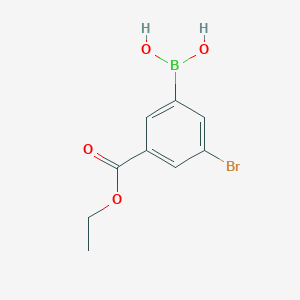
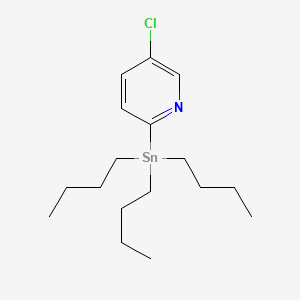
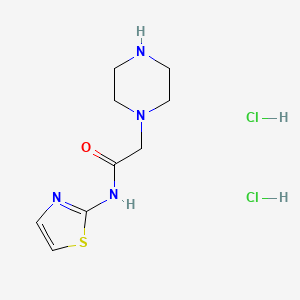

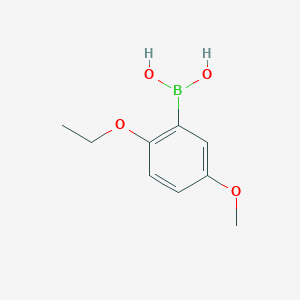
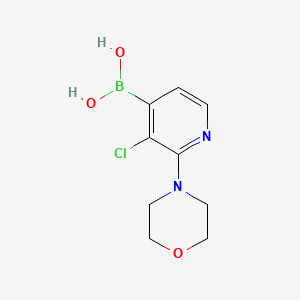
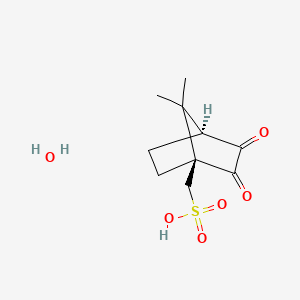
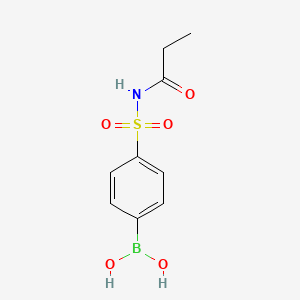
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)